molecular formula C6H8Cl2N2 B2611104 4-(Chloromethyl)-3-methylpyridazine hydrochloride CAS No. 1956335-43-5

4-(Chloromethyl)-3-methylpyridazine hydrochloride

Cat. No.: B2611104
CAS No.: 1956335-43-5
M. Wt: 179.04
InChI Key: GISJBUCEYMVPML-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methylpyridazine hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methylpyridazine hydrochloride typically involves the chloromethylation of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

    Chloromethylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methylpyridazine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of pyridazine carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

4-(Chloromethyl)-3-methylpyridazine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methylpyridazine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine hydrochloride
  • 3-(Chloromethyl)pyridazine hydrochloride
  • 4-(Chloromethyl)-2-methylpyridazine hydrochloride

Uniqueness

4-(Chloromethyl)-3-methylpyridazine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-3-methylpyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISJBUCEYMVPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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